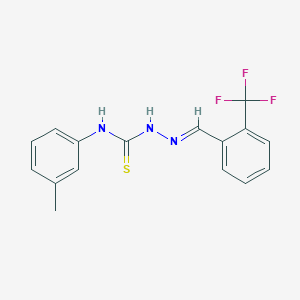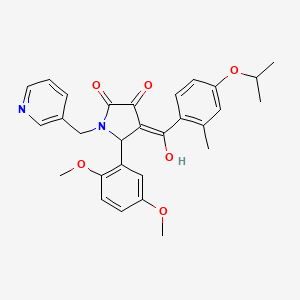
2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Bromobencil)tio)-3-(4-bromofenil)-4(3H)-quinazolinona es un compuesto orgánico sintético que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((3-bromobencil)tio)-3-(4-bromofenil)-4(3H)-quinazolinona generalmente implica múltiples pasos:
Formación del Núcleo de Quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados del ácido antranílico con reactivos adecuados como la formamida o los ortoésteres.
Introducción de Grupos Bromados: La bromación de los grupos bencilo y fenilo se puede lograr utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Formación de Tioéter: El paso final implica la introducción del enlace tioéter. Esto se puede hacer haciendo reaccionar la quinazolinona bromada con un derivado de tiol, como el 3-bromobenciltiol, en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de catalizadores para aumentar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo tioéter en el compuesto puede sufrir oxidación para formar sulfoxidos o sulfonas.
Reducción: Los anillos aromáticos bromados se pueden reducir a sus formas hidrogenadas correspondientes.
Sustitución: Los átomos de bromo se pueden sustituir por otros nucleófilos como aminas, tioles o alcóxidos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN₃) o el tiocianato de potasio (KSCN).
Productos Principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de quinazolinona hidrogenados.
Sustitución: Varios derivados de quinazolinona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, 2-((3-bromobencil)tio)-3-(4-bromofenil)-4(3H)-quinazolinona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas.
Biología
Biológicamente, este compuesto ha mostrado potencial como inhibidor de ciertas enzimas y receptores. Sus anillos aromáticos bromados y su enlace tioéter contribuyen a su afinidad de unión y especificidad.
Medicina
En química medicinal, este compuesto está siendo investigado por sus propiedades anticancerígenas. Los estudios han demostrado que puede inducir la apoptosis en las células cancerosas al interactuar con objetivos moleculares específicos.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos productos farmacéuticos y agroquímicos. Sus propiedades únicas lo convierten en un intermedio valioso en la síntesis de varios compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción de 2-((3-bromobencil)tio)-3-(4-bromofenil)-4(3H)-quinazolinona implica su interacción con objetivos moleculares específicos como enzimas y receptores. Los anillos aromáticos bromados mejoran su afinidad de unión, mientras que el enlace tioéter permite interacciones específicas con proteínas diana. Este compuesto puede inhibir la actividad enzimática o bloquear las vías de señalización de los receptores, lo que lleva a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((3-clorobencil)tio)-3-(4-clorofenil)-4(3H)-quinazolinona
- 2-((3-metilbencil)tio)-3-(4-metilfenil)-4(3H)-quinazolinona
- 2-((3-fluorobencil)tio)-3-(4-fluorofenil)-4(3H)-quinazolinona
Singularidad
En comparación con estos compuestos similares, 2-((3-bromobencil)tio)-3-(4-bromofenil)-4(3H)-quinazolinona es única debido a la presencia de átomos de bromo, que pueden influir significativamente en su reactividad química y actividad biológica. Los átomos de bromo son más grandes y más polarizables que los átomos de cloro, metilo o flúor, lo que puede conducir a diferentes interacciones con objetivos biológicos y potencialmente a una actividad mejorada.
Propiedades
Número CAS |
618432-23-8 |
|---|---|
Fórmula molecular |
C21H14Br2N2OS |
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-[(3-bromophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2 |
Clave InChI |
LMISJFCENINNMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)
![[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)



![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)

![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
